N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a furan ring, a benzo[d]thiazole moiety, and a dimethylaminoethyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride typically involves multiple steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 4-methyl-2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions.
Attachment of the furan ring: The furan-2-carboxylic acid can be activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and then reacted with the benzo[d]thiazole derivative.
Introduction of the dimethylaminoethyl group: This step involves the alkylation of the intermediate product with 2-dimethylaminoethyl chloride under basic conditions.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzo[d]thiazole moiety can be reduced to form dihydrobenzo[d]thiazole derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzo[d]thiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzo[d]thiazole moiety.
Medicine: Explored for its potential as a therapeutic agent, particularly in the field of oncology.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride depends on its specific application:
Biological Systems: It may interact with specific proteins or nucleic acids, altering their function or structure.
Therapeutic Use: It could inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride: Lacks the methyl group on the benzo[d]thiazole moiety.
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride: Contains a thiophene ring instead of a furan ring.
Uniqueness
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the furan ring, benzo[d]thiazole moiety, and dimethylaminoethyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S.ClH/c1-12-6-4-8-14-15(12)18-17(23-14)20(10-9-19(2)3)16(21)13-7-5-11-22-13;/h4-8,11H,9-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTUVHNCSQXXDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=CO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.